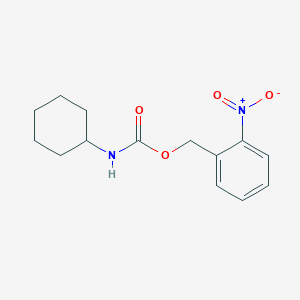

2-Nitrobenzyl cyclohexylcarbamate

Descripción general

Descripción

Benzoil Coenzima A (sal de sodio) es un intermedio en el metabolismo microbiano de compuestos aromáticos. Es un derivado de la coenzima A, donde el grupo benzoílo está unido a la molécula de coenzima A. Este compuesto juega un papel crucial en varias vías bioquímicas, particularmente en la degradación de compuestos aromáticos en condiciones tanto aerobias como anaerobias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Benzoil Coenzima A (sal de sodio) se puede sintetizar a través del metabolismo anaeróbico de benzoato, tolueno y fenilalanina. La enzima clave involucrada en este proceso es la benzoato-CoA ligasa, que cataliza la conversión de benzoato a benzoil Coenzima A en condiciones tanto aerobias como anaerobias .

Métodos de producción industrial: La producción industrial de Benzoil Coenzima A (sal de sodio) normalmente implica procesos de fermentación microbiana. Se utilizan cepas específicas de bacterias, como las proteobacterias, para convertir el benzoato en Benzoil Coenzima A mediante la acción de la benzoato-CoA ligasa .

Tipos de reacciones:

Oxidación: Benzoil Coenzima A puede sufrir reacciones de oxidación, particularmente en presencia de oxigenasas.

Reducción: También puede ser reducido por reductasas específicas, como la benzoil-CoA reductasa.

Sustitución: El grupo benzoílo puede ser sustituido por otros grupos funcionales mediante reacciones enzimáticas.

Reactivos y condiciones comunes:

Oxidación: Oxigenasas y oxígeno molecular.

Reducción: Benzoil-CoA reductasa y agentes reductores.

Sustitución: Diversas enzimas que facilitan la transferencia de grupos funcionales.

Principales productos formados:

Oxidación: Epoxybenzoil Coenzima A.

Reducción: Formas reducidas de Benzoil Coenzima A.

Sustitución: Diversos derivados sustituidos de Benzoil Coenzima A.

4. Aplicaciones en investigación científica

Benzoil Coenzima A (sal de sodio) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como sustrato para estudiar la cinética y los mecanismos enzimáticos, particularmente aquellos que involucran derivados de la coenzima A.

Biología: Juega un papel en la degradación microbiana de compuestos aromáticos, convirtiéndolo en una herramienta valiosa para estudiar el metabolismo microbiano.

Medicina: Benzoil Coenzima A está involucrado en la biosíntesis de antibióticos, como la enterocina, que tiene aplicaciones terapéuticas potenciales.

Industria: Se utiliza en la producción de diversos productos bioquímicos y como biomarcador para la degradación anaeróbica de compuestos aromáticos

Aplicaciones Científicas De Investigación

Photolithography and Photobase Generators

In photolithography, 2-nitrobenzyl cyclohexylcarbamate serves as a photobase generator (PBG) in photoresist formulations used in semiconductor manufacturing. PBGs are crucial for generating bases upon exposure to ultraviolet (UV) light, which helps in the development of photoresist patterns on semiconductor wafers.

Key Features:

- UV Sensitivity: The compound is sensitive to UV radiation, particularly at wavelengths around 254 nm, making it suitable for deep UV (DUV) lithography processes .

- Base Generation Efficiency: Studies have shown that the quantum efficiency of cyclohexylamine photogeneration from o-nitrobenzyl-derived carbamates can range from 0.11 to 0.62, depending on the specific conditions and carbamate structure .

Organic Synthesis

This compound is also used in organic synthesis as a protecting group for amines. The nitrobenzyl group can be cleaved under UV light, releasing the amine, which is useful in the synthesis of complex molecules.

Key Applications:

- Protecting Group Chemistry: The compound is used to protect amines during synthesis, allowing for selective deprotection under UV conditions.

- Synthetic Intermediates: It serves as an intermediate in the synthesis of other compounds, leveraging its photolabile properties to control reaction pathways.

Other Potential Applications

While the primary applications are in photolithography and organic synthesis, there is potential for exploring its use in other areas, such as photoresponsive materials or drug delivery systems, due to its photolabile nature.

-

Photobase Generator in Photolithography:

- Study Context: A study on photobase generators used this compound to assess its efficiency in generating bases upon UV exposure. The compound was dissolved in acetonitrile and exposed to DUV radiation. The percent conversion was assessed by UV-Vis spectroscopy .

- Findings: The study demonstrated the compound's effectiveness as a PBG, with a conversion rate that could be fitted to a base generation curve, indicating its potential for use in photolithography.

-

Organic Synthesis Application:

- Study Context: Researchers used this compound as a protecting group in the synthesis of complex organic molecules. The photolabile nature of the compound allowed for selective deprotection under UV conditions.

- Findings: The study highlighted the versatility of the compound in protecting amines during synthesis, enabling the creation of complex molecules with controlled reaction pathways.

Mecanismo De Acción

Benzoil Coenzima A (sal de sodio) ejerce sus efectos a través de su papel como intermedio en diversas vías bioquímicas. Actúa como sustrato para enzimas como la benzoil-CoA ligasa, la benzoil-CoA reductasa y las oxigenasas. Estas enzimas catalizan la conversión de Benzoil Coenzima A en otros metabolitos, facilitando la degradación de los compuestos aromáticos. Los objetivos moleculares incluyen enzimas involucradas en el metabolismo de la coenzima A y vías relacionadas con la degradación de compuestos aromáticos .

Compuestos similares:

Acetil Coenzima A: Otro derivado de la coenzima A involucrado en numerosas vías metabólicas, particularmente en la síntesis y oxidación de ácidos grasos.

Succinil Coenzima A: Involucrado en el ciclo del ácido cítrico y la síntesis de hemo.

Malonil Coenzima A: Juega un papel en la biosíntesis de ácidos grasos.

Singularidad: Benzoil Coenzima A (sal de sodio) es único debido a su papel específico en la degradación de compuestos aromáticos. A diferencia de otros derivados de la coenzima A, está involucrado específicamente en el metabolismo microbiano de los compuestos aromáticos, lo que lo convierte en una herramienta valiosa para estudiar estas vías .

Comparación Con Compuestos Similares

Acetyl Coenzyme A: Another coenzyme A derivative involved in numerous metabolic pathways, particularly in the synthesis and oxidation of fatty acids.

Succinyl Coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Malonyl Coenzyme A: Plays a role in fatty acid biosynthesis.

Uniqueness: Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other coenzyme A derivatives, it is specifically involved in the microbial metabolism of aromatic compounds, making it a valuable tool for studying these pathways .

Actividad Biológica

2-Nitrobenzyl cyclohexylcarbamate (NBCC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NBCC, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17N3O3

- Molecular Weight : 251.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can influence various biochemical pathways. The nitro group is known to act as both a pharmacophore and a toxicophore, affecting the compound's interaction with biological targets.

Key Mechanisms:

- Nitro Group Reduction : The nitro group undergoes reduction to form reactive intermediates that can interact with nucleophilic sites on proteins, including enzymes, leading to inhibition or modification of their activity .

- Antimicrobial Activity : Nitro compounds like NBCC have shown potential antimicrobial properties by producing toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage .

- Antineoplastic Properties : Preliminary studies suggest that NBCC may exhibit anticancer effects through mechanisms similar to other nitro-containing compounds, potentially involving DNA damage and apoptosis induction in cancer cells .

Biological Activity Summary

The table below summarizes various biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of NBCC against various bacterial strains. The compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that NBCC induces apoptosis through the activation of caspase pathways. The compound exhibited a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications aimed at improving pharmacokinetic properties have shown promising results in preclinical models.

Table: Comparison of Derivatives

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| This compound | None | Moderate antimicrobial activity |

| Methyl-2-nitrobenzyl carbamate | Methyl group addition | Enhanced anticancer activity |

| Ethyl-2-nitrobenzyl carbamate | Ethyl group addition | Improved enzyme inhibition |

Propiedades

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.